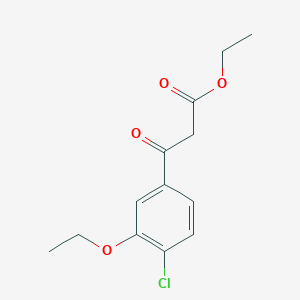Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate
CAS No.:
Cat. No.: VC16212177
Molecular Formula: C13H15ClO4
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15ClO4 |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C13H15ClO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
| Standard InChI Key | ARNRPOPWMWTFDX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Substituent Effects
The compound features a β-keto ester moiety () attached to a phenyl ring substituted with chlorine at the para-position and an ethoxy group at the meta-position. This arrangement creates a unique electronic environment: the electron-withdrawing chlorine atom and the electron-donating ethoxy group influence the reactivity of the aromatic ring and the keto-enol tautomerism of the β-keto ester . The spatial orientation of these groups also affects intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in crystallization and solubility.
Comparative Analysis with Structural Analogs
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate shares structural similarities with other β-keto esters, but subtle differences in substituents lead to distinct properties. For example:
The substitution pattern directly impacts physicochemical properties. For instance, replacing methoxy with ethoxy increases molecular weight by ~13.7 g/mol and enhances lipophilicity (LogP: estimated 2.8 vs. 2.37 for the methoxy analog ).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a Claisen condensation reaction between ethyl chloroacetate and 4-chloro-3-ethoxyphenylacetophenone. This method proceeds under alkaline conditions, facilitating enolate formation and subsequent nucleophilic attack. A study on analogous MDM2 inhibitors highlights the use of palladium-catalyzed cross-coupling reactions to introduce aromatic substituents , suggesting potential applicability for tailoring the phenyl group in this compound.
Scalability and Process Optimization
Industrial production may employ continuous flow reactors to enhance yield and purity. Precise temperature control (typically 60–80°C) and solvent selection (e.g., tetrahydrofuran or dimethylformamide) are critical to minimizing side reactions, such as ester hydrolysis or premature keto-enol tautomerization .
Physicochemical and Spectroscopic Properties
Key Parameters
Spectroscopic Signatures
-
NMR: Peaks at δ 1.3–1.4 ppm (ethyl group triplet), δ 4.2–4.4 ppm (ester -OCH2), and δ 7.2–7.6 ppm (aromatic protons) .
-
IR: Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .
Biological Relevance and Applications
Biochemical Interactions
The β-keto ester group is prone to hydrolysis, yielding 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoic acid and ethanol. This reactivity is exploited in prodrug design, where enzymatic cleavage releases active metabolites . Preliminary studies on analogous compounds suggest interactions with cytochrome P450 enzymes, though specific targets for this compound remain uncharacterized .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume